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Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound

predominantly found in the plant Ampelopsis grossedentata.[1][2] Possessing a wide range of

pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective

effects, DHM has garnered significant attention for its potent anti-cancer activities.[3][4][5] A

primary mechanism underlying its anti-tumor efficacy is the induction of cellular apoptosis, or

programmed cell death. This technical guide provides an in-depth exploration of the molecular

pathways and cellular mechanisms modulated by DHM to trigger apoptosis in various cancer

models, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of DHM-Induced Apoptosis
DHM orchestrates apoptosis through a multi-pronged approach, engaging several key

signaling pathways. It can trigger both the intrinsic (mitochondria-mediated) and extrinsic

(death receptor-mediated) apoptotic pathways by modulating a network of regulatory proteins.

The primary mechanisms include the regulation of the p53 pathway, modulation of the Bcl-2

protein family, activation of caspases, and inhibition of pro-survival pathways like

PI3K/Akt/mTOR.[6][7][8]
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The tumor suppressor protein p53 is a central regulator of cell fate, and its activation is a key

event in DHM-induced apoptosis.[3] DHM has been shown to upregulate the expression of p53

in a dose- and time-dependent manner in various cancer cell lines, including hepatocellular

carcinoma and gastric cancer.[1][2][3]

Activated p53 transcriptionally regulates members of the Bcl-2 family. Specifically, DHM

treatment leads to:

Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax (Bcl-2-associated X

protein) and Bak (Bcl-2 homologous antagonist/killer).[1][9]

Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 (B-cell lymphoma

2).[3][7][9]

This shift in the Bax/Bcl-2 ratio is critical, as it increases the permeability of the outer

mitochondrial membrane.[6][8] This permeabilization event triggers the release of cytochrome c

from the mitochondria into the cytoplasm, which then activates a cascade of cysteine-aspartic

proteases known as caspases, ultimately leading to apoptosis.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3817187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156277/
https://geneticsmr.com/uploads/2024/05/gmr5342.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3817187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156277/
https://www.mdpi.com/2305-6304/11/9/760
https://pmc.ncbi.nlm.nih.gov/articles/PMC3817187/
https://pubmed.ncbi.nlm.nih.gov/28381351/
https://www.mdpi.com/2305-6304/11/9/760
https://www.spandidos-publications.com/10.3892/br.2024.1769
https://www.researchgate.net/figure/DHM-induces-apoptosis-in-tumour-cells-and-induces-the-associated-signalling-pathway-The_fig2_379316938
https://pmc.ncbi.nlm.nih.gov/articles/PMC10225683/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dihydromyricetin (DHM)

p53 Upregulation

Bax / Bak Upregulation Bcl-2 Downregulation

Mitochondrial Membrane
Permeabilization

Cytochrome c Release

Caspase-9 Activation

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Caption: DHM-induced p53-mediated intrinsic apoptosis pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway
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The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival,

proliferation, and growth. DHM has been identified as a potent inhibitor of this pathway in

several cancers.[6][11] By downregulating the expression and phosphorylation of Akt, DHM

effectively blocks downstream survival signals.[7]

Key consequences of Akt inhibition by DHM include:

Activation of Pro-Apoptotic Bad: Akt normally phosphorylates and inactivates the pro-

apoptotic protein Bad. DHM-mediated inhibition of Akt prevents Bad phosphorylation,

allowing it to sequester and inhibit the anti-apoptotic protein Bcl-2, thereby promoting

apoptosis.[7]

Inhibition of mTOR: Akt is an upstream activator of the mammalian target of rapamycin

(mTOR). DHM's inhibition of Akt leads to the downregulation of mTOR activity, which can

induce both apoptosis and autophagy.[6][8]
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Caption: DHM's inhibition of the PI3K/Akt/mTOR survival pathway.

Modulation of Other Key Signaling Pathways
DHM's pro-apoptotic effects extend to several other regulatory networks:

MAPK Pathway: In certain contexts, DHM can induce apoptosis through the activation of

JNK/p38 MAPK signaling, often linked to cellular stress responses.[6]
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NF-κB Pathway: DHM can regulate apoptosis by modulating the NF-κB signaling pathway,

which is a key regulator of inflammation and cell survival.[4][6][8]

Notch1 Pathway: In hepatocellular carcinoma, DHM has been shown to promote apoptosis

by downregulating the expression of Notch1, a transmembrane receptor involved in cell fate

decisions.[6][8][12]

ER Stress: DHM can induce apoptosis in colon cancer cells by triggering endoplasmic

reticulum (ER) stress.[6][8]

Quantitative Data on DHM's Pro-Apoptotic Effects
The efficacy of DHM in inducing apoptosis has been quantified across numerous studies and

cancer cell lines.

Table 1: IC50 Values of Dihydromyricetin in Cancer Cell
Lines

Cell Line Cancer Type
IC50 Value
(µM)

Exposure Time
(h)

Citation

T24
Muscle Invasive

Bladder Cancer
22.3 48 [13]

UMUC3
Muscle Invasive

Bladder Cancer
16.7 48 [13]

A2780 Ovarian Cancer 336.0 24 [14]

RBE
Cholangiocarcino

ma
~150 24 [15]

Table 2: Apoptosis Rates Induced by Dihydromyricetin
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Cell Line
DHM Conc.
(µM)

Apoptosis
Rate (%)

Fold Increase Citation

T24 0 (Control) 8.7 ± 0.7 - [13]

20 19.9 ± 5.5 ~2.3 [13]

UMUC3 0 (Control) 5.2 ± 0.5 - [13]

20 7.6 ± 0.9 ~1.5 [13]

JAr 0 (Control) 14.2 ± 1.69 - [16]

100 mg/L (~297) 74.42 ± 0.41 ~5.2 [16]

HuH-6 0 (Control) 7.58 ± 1.54 - [10]

75 24.41 ± 2.50 ~3.2 [10]

HepG2 0 (Control) 5.67 ± 1.53 - [10]

50 30.33 ± 3.21 ~5.3 [10]

Table 3: Modulation of Apoptosis-Related Protein
Expression by Dihydromyricetin
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Cell Line Protein
DHM
Treatment

Change in
Expression

Citation

HepG2 p53
10-150 µM for

12h

Up-regulated

(1.5 to 2.9-fold)
[3]

Bcl-2
10-150 µM for

12h

Down-regulated

(0.8 to 0.5-fold)
[3]

Bax
10-150 µM for

12h

No significant

change
[3]

QGY7701

p53, Bax, Bak,

Cleaved

Caspase-3

Various conc. Up-regulated [1]

JAr Bax
40-100 mg/L for

48h
Increased [16]

Bcl-2, pro-

caspase-3

40-100 mg/L for

48h
Decreased [16]

AGS p53, Bcl-2
25-100 µM for

48-72h

Regulated dose-

dependently
[2][6]

Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key

experiments used to evaluate DHM's effect on apoptosis.

Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

Cell Seeding: Seed cells (e.g., AGS, T24, A2780) in 96-well plates at a density of 5 x 10³ to 1

x 10⁴ cells/well and allow them to adhere overnight.[2][13][14]
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DHM Treatment: Treat cells with various concentrations of DHM (e.g., 0, 5, 10, 25, 50, 100,

200 µM) for specified durations (e.g., 24, 48, or 72 hours).[2][13] A vehicle control (e.g., 0.1%

DMSO) should be included.

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[2][13]

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Reading: Measure the optical density (OD) at a wavelength of 490 nm using a

microplate reader.[13]

Calculation: Relative cell viability is calculated as (OD of treated group / OD of control group)

x 100%.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Methodology:

Cell Treatment: Culture cells in 6-well plates (1 x 10⁵ cells/well) and treat with desired DHM

concentrations for 48 hours.[1][13]

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1x Binding Buffer provided with the apoptosis

detection kit.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell

suspension.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://geneticsmr.com/uploads/2024/05/gmr5342.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://geneticsmr.com/uploads/2024/05/gmr5342.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4156277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5402300/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Analysis: Analyze the stained cells within 1 hour using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while double-positive cells are late

apoptotic.[13][14]

Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific apoptosis-related proteins.

Western Blot Workflow

1. Cell Lysis &
Protein Extraction

2. Protein Quantification
(BCA Assay)

3. SDS-PAGE
Separation

4. Transfer to
PVDF Membrane 5. Blocking 6. Primary Antibody

Incubation
7. Secondary Antibody

Incubation
8. Chemiluminescent

Detection (ECL) 9. Data Analysis

Click to download full resolution via product page

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

Lysate Preparation: After DHM treatment, lyse cells in RIPA buffer on ice for 30 minutes.

Centrifuge at 13,000 x g for 10 minutes at 4°C to collect the supernatant containing total

protein.[1]

Protein Quantification: Determine the protein concentration of each lysate using a

Bicinchoninic Acid (BCA) assay.[1][9]

SDS-PAGE: Separate equal amounts of total protein (e.g., 40 µg) on an SDS-polyacrylamide

gel.[9]

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene

difluoride (PVDF) membrane.[1]

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room

temperature to prevent non-specific antibody binding.[9]
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Antibody Incubation: Incubate the membrane with primary antibodies against target proteins

(e.g., p53, Bcl-2, Bax, Caspase-3) overnight at 4°C. Follow with incubation with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

Detection: Visualize immunoreactive bands using an enhanced chemiluminescence (ECL)

detection system.[16]

Analysis: Quantify band densities using software like ImageJ, normalizing to a loading

control such as β-actin.[16]

DNA Fragmentation Analysis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to

detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][16]

Methodology:

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

[17]

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at

room temperature.[17]

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT

enzyme and fluorescently labeled dUTPs) according to the manufacturer's protocol, typically

for 60 minutes at 37°C in a humidified chamber.

Washing & Counterstaining: Wash the samples with PBS. A nuclear counterstain (e.g., DAPI

or Propidium Iodide) can be used.

Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope.

TUNEL-positive cells (indicating DNA fragmentation) will exhibit bright nuclear fluorescence.

[9][18]

Conclusion
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Dihydromyricetin is a potent natural compound that effectively induces apoptosis in a wide

array of cancer cells. Its multifaceted mechanism of action, involving the activation of the p53-

mediated intrinsic pathway and the concurrent inhibition of pro-survival signals like the PI3K/Akt

pathway, makes it a promising candidate for cancer therapy.[1][6][7] The quantitative data

consistently demonstrate its ability to inhibit cell proliferation and trigger programmed cell death

at pharmacologically relevant concentrations. Further research, particularly in combination

therapies and in vivo models, will be crucial to fully elucidate its therapeutic potential and pave

the way for its clinical application in oncology.[14][19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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